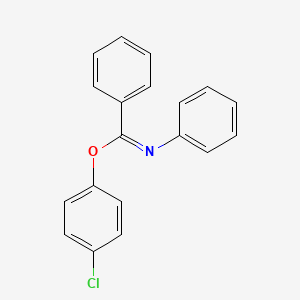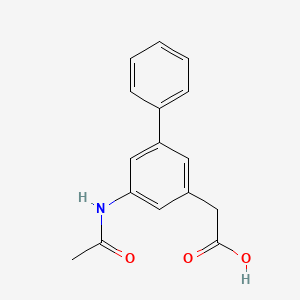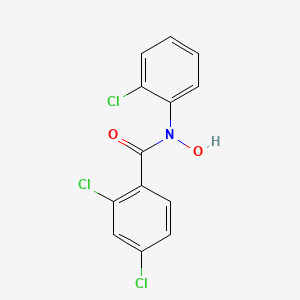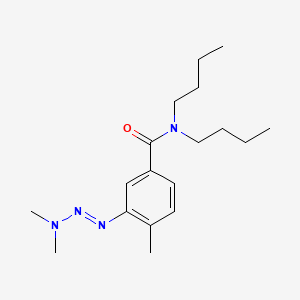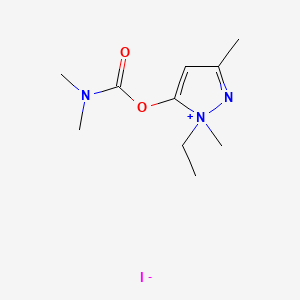
1,3-Dimethyl-1-ethyl-5-hydroxypyrazolium iodide dimethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-1-ethyl-5-hydroxypyrazolium iodide dimethylcarbamate is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by its unique structure, which includes a hydroxyl group, an iodide ion, and a dimethylcarbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1-ethyl-5-hydroxypyrazolium iodide dimethylcarbamate typically involves multiple steps. One common method starts with the preparation of 1,3-dimethyl-5-hydroxypyrazole, which can be synthesized by reacting 1,3-dimethylprop-2-en-1-one with hydrazine hydrate in the presence of elemental sulfur or sodium persulfate . The resulting pyrazole is then subjected to further reactions to introduce the ethyl group, iodide ion, and dimethylcarbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
1,3-Dimethyl-1-ethyl-5-hydroxypyrazolium iodide dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the iodide ion or modify the carbamate group.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted pyrazoles.
科学的研究の応用
1,3-Dimethyl-1-ethyl-5-hydroxypyrazolium iodide dimethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential use as a pharmaceutical agent or biochemical probe.
Medicine: Research is conducted to investigate its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
類似化合物との比較
Similar Compounds
1,3-Dimethyl-5-hydroxypyrazole: Lacks the ethyl group and iodide ion, making it less reactive in certain chemical reactions.
1,3-Dimethyl-1-ethylpyrazole: Does not contain the hydroxyl group, affecting its chemical and biological properties.
1,3-Dimethyl-1-ethyl-5-hydroxypyrazolium chloride: Similar structure but with a chloride ion instead of iodide, leading to different reactivity and solubility.
Uniqueness
1,3-Dimethyl-1-ethyl-5-hydroxypyrazolium iodide dimethylcarbamate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its iodide ion and dimethylcarbamate group make it particularly interesting for substitution reactions and potential pharmaceutical applications.
特性
| 78232-09-4 | |
分子式 |
C10H18IN3O2 |
分子量 |
339.17 g/mol |
IUPAC名 |
(2-ethyl-2,5-dimethylpyrazol-2-ium-3-yl) N,N-dimethylcarbamate;iodide |
InChI |
InChI=1S/C10H18N3O2.HI/c1-6-13(5)9(7-8(2)11-13)15-10(14)12(3)4;/h7H,6H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
FDIKIWCVSXNBRB-UHFFFAOYSA-M |
正規SMILES |
CC[N+]1(C(=CC(=N1)C)OC(=O)N(C)C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]-](/img/structure/B14447657.png)


![N-[(1H-Benzimidazol-2-yl)methyl]hydrazinecarbothioamide](/img/structure/B14447718.png)
